5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
Description
Structural Characterization of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole, accurately reflecting its structural composition and substitution pattern. The molecular formula C₁₄H₈F₃N₃O₂ indicates a complex heterocyclic structure containing fourteen carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined as 307.23 grams per mole, positioning this compound within the mid-range molecular weight category for pharmaceutical applications.
The Chemical Abstracts Service registry number 395099-31-7 provides a unique identifier for this compound in chemical databases and literature. The structural formula reveals a bicyclic indazole core system substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a nitro group. This substitution pattern creates a highly functionalized aromatic system with significant electronic effects arising from the electron-withdrawing nature of both substituents.
The InChI (International Chemical Identifier) string InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19) provides a standardized representation of the molecular structure, enabling precise identification across different chemical databases and computational platforms. The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N+[O-] offers an alternative linear notation that captures the complete connectivity pattern of the molecule.
Crystallographic Data and Conformational Studies
Crystallographic analysis of this compound and related compounds reveals significant insights into molecular packing and intermolecular interactions. Studies on related fluorinated indazole derivatives demonstrate that compounds containing trifluoromethyl substituents exhibit unique crystallization patterns characterized by helical arrangements with three-fold screw axes. These structural arrangements arise from the interplay between hydrogen bonding interactions and aromatic stacking forces, influenced by the electron-withdrawing properties of the fluorine atoms.
The indazole core adopts a planar geometry, consistent with the aromatic character of the fused ring system. The 3-(trifluoromethyl)phenyl substituent typically exhibits a non-coplanar orientation relative to the indazole plane, with dihedral angles ranging from 30 to 60 degrees depending on crystal packing forces and intermolecular interactions. This conformational preference minimizes steric clashes between the bulky trifluoromethyl group and the indazole nitrogen atoms while maintaining optimal π-π stacking interactions between aromatic rings.
Single-crystal X-ray diffraction studies on structurally related compounds reveal characteristic intermolecular hydrogen bonding patterns involving the indazole nitrogen-hydrogen functionality. These hydrogen bonds typically form catemer or dimer arrangements, with nitrogen-nitrogen distances ranging from 2.89 to 2.99 Angstroms and hydrogen bond angles between 142 and 177 degrees. The nitro group participates in additional weak interactions, contributing to the overall crystal stability through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
The nuclear magnetic resonance spectroscopic signature of this compound exhibits characteristic patterns that enable unambiguous structural identification. In the proton nuclear magnetic resonance spectrum, the indazole aromatic protons appear as distinct multiplets in the range of 7.5 to 8.5 parts per million, reflecting the deshielding effects of the nitrogen atoms and electron-withdrawing substituents.
The proton at the 4-position of the indazole ring typically resonates as a doublet around 8.2 to 8.4 parts per million, showing coupling with the adjacent 6-position proton. The 6-position proton appears as a doublet of doublets between 7.7 and 7.9 parts per million, exhibiting coupling to both the 4-position and 7-position protons. The 7-position proton resonates as a doublet in the range of 7.5 to 7.6 parts per million.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-4 (Indazole) | 8.2-8.4 | Doublet | J = 8.5-9.0 Hz |
| H-6 (Indazole) | 7.7-7.9 | Doublet of doublets | J = 8.5-9.0, 1.0-1.5 Hz |
| H-7 (Indazole) | 7.5-7.6 | Doublet | J = 8.5-9.0 Hz |
| Phenyl protons | 7.6-7.9 | Multiplet | Complex coupling |
The 3-(trifluoromethyl)phenyl substituent contributes multiple aromatic signals in the 7.6 to 7.9 parts per million region, with the meta and para protons appearing as overlapping multiplets. The ortho protons to the trifluoromethyl group typically show characteristic chemical shifts influenced by the strong electron-withdrawing effect of the fluorine atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The trifluoromethyl carbon appears as a characteristic quartet around 123-125 parts per million due to carbon-fluorine coupling. The indazole carbon atoms exhibit chemical shifts ranging from 110 to 150 parts per million, with the carbon bearing the nitro group showing significant deshielding effects.
Infrared and Raman Spectroscopy
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups in this compound. The nitro group exhibits strong, characteristic stretching vibrations at approximately 1520-1530 cm⁻¹ for the asymmetric stretch and 1340-1350 cm⁻¹ for the symmetric stretch. These frequencies are consistent with the electron-deficient aromatic environment surrounding the nitro substituent.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the indazole nitrogen-hydrogen stretch typically occurs around 3200-3300 cm⁻¹. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the range of 1100-1300 cm⁻¹, with multiple bands reflecting the different vibrational modes of the three carbon-fluorine bonds.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3200-3300 | Indazole NH |
| Aromatic C-H | 3000-3100 | Aromatic CH stretches |
| Nitro asymmetric | 1520-1530 | NO₂ asymmetric stretch |
| Nitro symmetric | 1340-1350 | NO₂ symmetric stretch |
| C-F stretch | 1100-1300 | Trifluoromethyl CF bonds |
| Aromatic C=C | 1450-1600 | Aromatic ring vibrations |
Raman spectroscopy complements the infrared data by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes. The indazole ring breathing modes typically appear around 1000-1200 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The trifluoromethyl group exhibits strong Raman activity, with characteristic bands corresponding to carbon-fluorine stretching and bending modes.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about its fragmentation behavior and molecular ion stability. The molecular ion peak appears at m/z 307, corresponding to the molecular weight of the compound. This peak typically exhibits moderate intensity due to the stabilizing effect of the aromatic system and the electron-withdrawing substituents.
The base peak in the mass spectrum often corresponds to the loss of the nitro group, appearing at m/z 261, representing the [M-NO₂]⁺ fragment. This fragmentation pattern is characteristic of nitroaromatic compounds and reflects the relative weakness of the carbon-nitrogen bond in the presence of the electron-withdrawing nitro group. Additional significant fragments include the loss of the trifluoromethyl group, producing ions at m/z 238, and the combined loss of both nitro and trifluoromethyl functionalities.
| Fragment Ion | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 307 | 40-60% | Molecular ion |
| [M-NO₂]⁺ | 261 | 80-100% | Loss of nitro group |
| [M-CF₃]⁺ | 238 | 30-50% | Loss of trifluoromethyl |
| [M-NO₂-CF₃]⁺ | 192 | 20-40% | Loss of both substituents |
| [Indazole]⁺ | 118 | 15-25% | Indazole core |
The fragmentation pathway typically involves initial loss of the nitro group, followed by secondary fragmentations of the remaining aromatic system. The trifluoromethyl phenyl portion can undergo further fragmentation with loss of fluorine atoms, producing characteristic patterns that aid in structural confirmation. High-resolution mass spectrometry enables precise mass determination, confirming the molecular formula and providing accurate mass measurements for fragment ions.
Properties
IUPAC Name |
5-nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(20(21)22)4-5-12(11)18-19-13/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAXKYMNRBGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626013 | |
| Record name | 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395099-31-7 | |
| Record name | 5-Nitro-3-[3-(trifluoromethyl)phenyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazone Formation and Cyclization
- Step 1 : Arylhydrazone formation from 2-fluoro-5-nitroacetophenone (or analogous carbonyl compounds) with hydrazine hydrate.
- Step 2 : Base-mediated cyclization (e.g., K₂CO₃ in DMF at 90°C) to form the indazole core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction time (Step 2) | 2–26 hours | |
| Yield (optimized) | 50–67% | |
| Solvent | DMF or n-butanol |
- Suitable for introducing electron-withdrawing groups (e.g., nitro) at position 5.
- The 3-(trifluoromethyl)phenyl group can be introduced via pre-functionalized hydrazones or post-cyclization coupling.
Transition Metal-Catalyzed C–H Amination
- Palladium/Iodine-mediated : Cyclization of diaryl hydrazones using iodine/KI/NaOAc.
- Silver-mediated : AgNTf₂/Cu(OAc)₂-promoted intramolecular oxidative C–H amination of α-ketoester-derived hydrazones.
Key Data :
| Condition | Details | Yield | Source |
|---|---|---|---|
| AgNTf₂ (3 equiv) | 1,2-Dichloroethane, 80°C | 73–97% | |
| I₂/KI/NaOAc | Room temperature, 12 hours | 60–85% |
- High functional group tolerance for nitro and trifluoromethyl groups.
- Avoids pre-functionalized starting materials.
Copper-Catalyzed Coupling
- Ullmann-type coupling of 3-bromo-5-nitro-1H-indazole with 3-(trifluoromethyl)phenylboronic acid using CuI/8-hydroxyquinoline.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst system | CuI, 8-hydroxyquinoline | |
| Solvent | n-Butanol | |
| Temperature | 165°C, 4 hours | |
| Yield | 67% |
- Requires brominated indazole precursor.
- High temperatures may limit compatibility with nitro groups.
One-Pot Multistep Synthesis
- Combines hydrazone formation, cyclization, and functionalization in a single pot. Example from patent literature:
- React 3-bromo-5-trifluoromethylaniline with 4-methylimidazole under Cu catalysis.
- Acidic workup to isolate the indazole hydrochloride.
| Component | Amount | Role |
|---|---|---|
| CuI | 10 mol% | Catalyst |
| K₃PO₄ | 1.2 equiv | Base |
| Solvent | n-Butanol | Reaction medium |
Yield : 50–67%.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazone cyclization | Simple, scalable | Moderate yields |
| C–H amination (Ag/Cu) | High regioselectivity | Requires specialized ligands |
| Copper coupling | Direct functionalization | Precursor synthesis needed |
| One-pot synthesis | Streamlined process | Sensitivity to reaction conditions |
Key Research Findings
- Regioselectivity : Silver-mediated methods favor 3-substitution due to radical intermediates.
- Nitro Group Stability : Base-mediated cyclization (K₂CO₃/DMF) preserves nitro functionality.
- Trifluoromethyl Introduction : Pre-installed trifluoromethyl groups in hydrazones improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-3-(3-(trifluoromethyl)phenyl)-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole has been studied for its potential pharmacological effects, including:
- Antimicrobial Activity : Research indicates that derivatives of nitroindazoles exhibit trichomonacidal properties against Trichomonas vaginalis, showing efficacy at concentrations as low as 10 µg/mL .
- Antineoplastic Properties : Several studies have demonstrated moderate antineoplastic activity against human cancer cell lines, such as TK-10 and HT-29. The compound's ability to induce apoptosis through bioreduction of the nitro group contributes to its anticancer potential .
Biological Mechanisms
The mechanism of action involves:
- Bioreduction : The nitro group can be reduced to reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Target Interaction : The trifluoromethyl group increases the compound's affinity for various biological targets, enhancing its pharmacological efficacy.
Industrial Applications
In addition to medicinal uses, this compound is being explored in industrial applications:
- Agrochemicals : Its unique chemical properties make it suitable for developing novel agrochemical agents.
- Pharmaceutical Intermediates : It serves as a building block for synthesizing more complex pharmaceutical compounds .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various indazole derivatives against Trichomonas vaginalis. Results indicated that compounds with both nitro and trifluoromethyl substituents exhibited superior activity compared to their counterparts lacking these groups .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that this compound induces apoptosis at specific concentrations, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
The structural and electronic properties of 5-nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole can be contextualized by comparing it to analogs with variations in substituent positions, functional groups, and planarity. Key findings from crystallographic and synthetic studies are summarized below.
Structural and Crystallographic Comparisons
A study on 3-(4-methylphenyl)-6-nitro-1H-indazole (C₁₄H₁₁N₃O₂) revealed that the indazole core remains planar, with the nitro group twisted out of the plane by 3–6° due to steric and electronic effects. The 4-methylphenyl substituent is inclined at 12.94° relative to the indazole plane, suggesting moderate steric hindrance . In contrast, the 3-(trifluoromethyl)phenyl group in the target compound likely induces greater steric and electronic effects due to the bulkier CF₃ group and its electron-withdrawing nature.
Table 1: Structural Comparison of Nitro-Substituted Indazoles
| Compound | Molecular Formula | Substituent Position | Nitro Torsion Angle | Planarity of Indazole Core | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | C₁₄H₈F₃N₃O₂ | 5-NO₂, 3-CF₃Ph | Not reported | Planar (assumed) | CF₃ enhances hydrophobicity |
| 3-(4-Methylphenyl)-6-nitro-1H-indazole | C₁₄H₁₁N₃O₂ | 6-NO₂, 4-MePh | 3–6° | Planar | MePh inclined at 12.94° |
| 7-Nitro-1H-indazol-3-ol | C₇H₅N₃O₃ | 7-NO₂, 3-OH | 3–6° | Planar | Hydroxy group increases polarity |
Electronic and Functional Group Effects
- Nitro Group Position : The 5-nitro substituent in the target compound vs. 6-nitro in 3-(4-methylphenyl)-6-nitro-1H-indazole alters electron distribution. Nitro groups at meta positions (e.g., 5- or 6-) may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
- Trifluoromethyl vs.
Physicochemical Properties
Research Implications and Gaps
- Structural Data: X-ray crystallography using tools like WinGX or ORTEP (as noted in ) is needed to confirm the planarity and torsion angles of the target compound.
Biological Activity
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nitro group at the 5-position and a trifluoromethyl group attached to a phenyl ring at the 3-position of the indazole core. This configuration enhances its lipophilicity and influences its interaction with biological targets, facilitating membrane permeability and cellular uptake .
The mechanism of action for this compound involves several pathways:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
- Target Interaction : The trifluoromethyl group increases the compound's affinity for various biological targets, enhancing its pharmacological efficacy .
Pharmacological Effects
Research has demonstrated that compounds within the indazole class, particularly those with nitro and trifluoromethyl substituents, exhibit significant biological activities. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of nitroindazoles possess trichomonacidal properties against Trichomonas vaginalis, with notable efficacy observed at concentrations as low as 10 µg/mL .
- Antineoplastic Properties : Several derivatives have exhibited moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents at different positions on the indazole ring can significantly alter its pharmacological profile. A comparative analysis is presented in Table 1 below.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-Nitro-1H-indazole | Nitro group at position 5 | Moderate cytotoxicity |
| 6-Nitro-1-(4-trifluoromethyl)phenyl-1H-indazole | Nitro at position 6 | Enhanced reactivity |
| 5-Chloro-3-(trifluoromethyl)phenyl-1H-indazole | Chlorine instead of nitro | Varying antimicrobial activity |
| 5-Amino-3-(trifluoromethyl)phenyl-1H-indazole | Amino group instead of nitro | Potentially different pharmacological properties |
Study on Anticancer Activity
A recent study evaluated the anticancer potential of various indazole derivatives, including this compound. The study reported IC50 values indicating potent inhibition of cancer cell proliferation. For example, certain derivatives demonstrated IC50 values less than 100 nM against specific cancer cell lines .
Neurotoxicity Assessment
Another investigation focused on the neurotoxic effects associated with nitric oxide (NO) formation from nitroindazoles. The study highlighted that some derivatives could induce neurotoxicity via NO-mediated pathways, suggesting a dual role in therapeutic applications and potential toxicity .
Q & A
Q. What computational tools model its interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
